molecular formula C24H19NO2 B12166929 (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12166929
M. Wt: 353.4 g/mol
InChI Key: XLOUJVGGWJMOHR-HMMYKYKNSA-N
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Description

(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The structure of this compound features a benzoxazole ring fused with a propenone moiety, which is further substituted with two 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the propenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a benzoxazole ring but lacking the propenone and 4-methylphenyl groups.

    2-Phenylbenzoxazole: Similar structure but with a phenyl group instead of the propenone moiety.

    4-Methylbenzoxazole: Contains a methyl group on the benzoxazole ring but lacks the propenone and additional phenyl groups.

Uniqueness

(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both benzoxazole and propenone functionalities. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1,3-bis(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H19NO2/c1-16-7-11-18(12-8-16)15-20(23(26)19-13-9-17(2)10-14-19)24-25-21-5-3-4-6-22(21)27-24/h3-15H,1-2H3/b20-15+

InChI Key

XLOUJVGGWJMOHR-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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